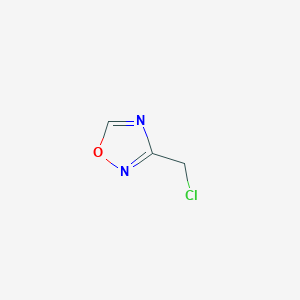

3-(Chloromethyl)-1,2,4-oxadiazole

描述

Historical Context and Significance of the 1,2,4-Oxadiazole (B8745197) Core

The journey of the 1,2,4-oxadiazole ring began in 1884, when it was first synthesized by Tiemann and Krüger. nih.govencyclopedia.pub Initially, it was classified under names such as "azoxime" or "furo[ab1]diazole". nih.govpsu.edu For nearly eight decades following its discovery, the 1,2,4-oxadiazole core remained a subject of occasional academic curiosity. psu.edu

A significant turning point in the history of 1,2,4-oxadiazoles occurred in the early 1960s when their photochemical rearrangement into other heterocyclic systems was observed. nih.govpsu.edu This discovery sparked a wave of interest within the chemical community. psu.edu The biological activity of 1,2,4-oxadiazole derivatives began to be explored in the 1940s, and two decades later, the first commercial drug containing this ring system, Oxolamine, was introduced as a cough suppressant. nih.govchim.it The past few decades have witnessed an exponential growth in research, fueled by the heterocycle's application in medicinal chemistry and materials science. psu.eduresearchgate.net This resurgence is highlighted by the development of drugs like Ataluren for Duchenne muscular dystrophy, which contains the 1,2,4-oxadiazole moiety. nih.govlifechemicals.com

Structural Isomerism within the Oxadiazole Family

Oxadiazoles are a class of five-membered heterocyclic compounds that contain one oxygen and two nitrogen atoms. nih.gov The arrangement of these heteroatoms gives rise to four distinct isomers. nih.govwikipedia.org

The four isomers of oxadiazole are:

1,2,3-Oxadiazole

1,2,4-Oxadiazole

1,2,5-Oxadiazole (also known as furazan)

1,3,4-Oxadiazole (B1194373) nih.govwikipedia.org

Among these, the 1,3,4-oxadiazole isomer has historically received the most attention due to its wide range of applications. nih.govresearchgate.net The 1,2,3-isomer is notably unstable and tends to undergo ring-opening to form a diazoketone tautomer. wikipedia.org In contrast, 1,2,4-oxadiazoles, along with the 1,2,5- and 1,3,4-isomers, are stable and feature in a variety of pharmaceutical drugs. wikipedia.org

Table 1: Isomers of Oxadiazole

| Isomer Name | Key Characteristics |

|---|---|

| 1,2,3-Oxadiazole | Unstable, ring-opens to a diazoketone tautomer. wikipedia.org |

| 1,2,4-Oxadiazole | Stable, found in numerous drugs, and some natural products. nih.govwikipedia.org |

| 1,2,5-Oxadiazole (Furazan) | Stable, used in pharmaceuticals and as high-energy density materials. encyclopedia.pubwikipedia.org |

| 1,3,4-Oxadiazole | Stable, extensively studied and widely applied in various scientific fields. nih.govresearchgate.net |

The 1,2,4-oxadiazole ring is considered to be among the least aromatic of the five-membered heterocyclic systems. psu.edu This lower aromaticity, coupled with a labile O–N bond, contributes to its tendency to undergo rearrangements into more stable heterocyclic structures. psu.educhim.it Quantum mechanics computations have been used to investigate the relative stabilities of the oxadiazole isomers, with studies indicating that the 1,3,4-oxadiazole is the most stable, followed by the 1,2,4- and 1,2,5-isomers. nih.govscirp.org The stability order is reported as 1,3,4 > 1,2,4 > 1,2,3 > 1,2,5. nih.gov The parent 1H-1,2,4-oxadiazole is highly unstable, while 3,5-disubstituted derivatives exhibit greater stability. chemicalbook.com

Role of 1,2,4-Oxadiazole as a Bioisostere in Medicinal Chemistry

A key driver of the continued interest in 1,2,4-oxadiazoles is their role as a bioisostere, particularly for ester and amide functionalities. nih.govnih.gov Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The 1,2,4-oxadiazole ring is resistant to hydrolysis by esterases, making it a valuable replacement for labile ester and amide groups in drug design to improve metabolic stability. nih.govresearchgate.net This bioisosteric equivalence allows for the creation of specific interactions, such as hydrogen bonding, similar to the groups they replace. nih.gov This strategy has been successfully employed to enhance the pharmacological profiles of various drug candidates. nih.govscispace.com

Research Applications of 3-(Chloromethyl)-1,2,4-oxadiazole

The compound this compound serves as a versatile building block in the synthesis of more complex molecules. The chloromethyl group at the 3-position provides a reactive site for further chemical modifications. For instance, it can be used in the synthesis of thioether derivatives. researchgate.net Research has also explored its potential in the development of nematicides. One study found that a derivative, 5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole, exhibited significant nematicidal activity against Bursaphelenchus xylophilus. mdpi.com Additionally, the reactivity of the chloromethyl group has been investigated in reactions with nucleophiles like hydrazine, leading to the formation of hydrazonomethyl derivatives. researchgate.net

Bioisosteric Replacement for Ester and Amide Moieties

One of the most significant applications of the 1,2,4-oxadiazole ring in medicinal chemistry is its use as a bioisostere for ester and amide functionalities. nih.govresearchgate.net Bioisosterism, the substitution of a chemical group with another that has similar physical or chemical properties to produce a compound with similar biological activity, is a key strategy in drug design. The 1,2,4-oxadiazole ring is an effective mimic of the ester and amide groups due to its ability to participate in similar interactions, such as hydrogen bonding. researchgate.net

Enhanced Hydrolytic and Metabolic Stability in Biological Systems

A primary advantage of employing the 1,2,4-oxadiazole moiety as a bioisostere is its enhanced resistance to hydrolysis compared to esters and amides. nih.govresearchgate.net This increased hydrolytic stability translates to improved metabolic stability, a crucial factor in the development of effective drug candidates. nih.govacs.org While the 1,2,4-oxadiazole ring is generally stable, instances of in vivo ring-opening have been observed, leading to the formation of metabolites. nih.gov For example, a G protein-coupled receptor modulator containing a 1,2,4-oxadiazole ring was found to metabolize into N-cyanoamide and carboxylic acid derivatives. nih.gov

Overview of Research Trajectories for this compound

The specific compound, this compound, has emerged as a key building block and a subject of focused investigation within the broader field of 1,2,4-oxadiazole chemistry.

Emerging Significance in Contemporary Organic and Medicinal Chemistry

The presence of the reactive chloromethyl group at the 3-position of the 1,2,4-oxadiazole ring makes it a valuable intermediate for the synthesis of a wide array of derivatives. researchgate.netresearchgate.net This has led to its increasing use in both organic and medicinal chemistry to create novel compounds with diverse biological activities. nih.govresearchgate.net The 1,2,4-oxadiazole scaffold itself is associated with a broad spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities. nih.gov

Scope of Academic Investigation: Beyond Basic Characterization

Academic research on this compound extends beyond simple synthesis and characterization. Current investigations are exploring its potential in various applications. For instance, derivatives of 1,2,4-oxadiazole are being studied for their potential as energetic materials. rsc.org The versatility of the 1,2,4-oxadiazole core allows for extensive structural modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles of potential drug candidates. nih.gov

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-(chloromethyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3ClN2O/c4-1-3-5-2-7-6-3/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSNKGJCEHOJIDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=NO1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80370930 | |

| Record name | 3-(chloromethyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51791-12-9 | |

| Record name | 3-(chloromethyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(chloromethyl)-1,2,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 3 Chloromethyl 1,2,4 Oxadiazole

Classical and Advanced Synthetic Approaches to the 1,2,4-Oxadiazole (B8745197) Core

The construction of the 1,2,4-oxadiazole ring can be broadly categorized into two main strategies: the heterocyclization of amidoximes with carboxylic acid derivatives and the 1,3-dipolar cycloaddition of nitrile oxides with nitriles. researchgate.netnih.gov

Amidoxime-Based Heterocyclization Reactions

The reaction of amidoximes with various acylating agents is a well-established and widely used method for synthesizing 1,2,4-oxadiazoles. researchgate.netmdpi.com This approach involves the formation of an O-acylamidoxime intermediate, which then undergoes dehydrative cyclization to yield the desired 1,2,4-oxadiazole. nih.gov

The acylation of amidoximes using acyl chlorides or carboxylic acid anhydrides is a fundamental method for forming the 1,2,4-oxadiazole ring. researchgate.net For the synthesis of 5-(chloromethyl)-3-substituted-1,2,4-oxadiazoles, N-hydroxy benzamidines can be reacted with chloroacetic acid. rjptonline.org Similarly, to obtain 3-(chloromethyl)-5-aryl-1,2,4-oxadiazoles, 2-chloro-N-hydroxy acetamidines are reacted with substituted benzoyl chlorides. rjptonline.org A specific example is the synthesis of 5-(chloromethyl)-3-(3-chlorophenyl)-1,2,4-oxadiazole (B1276200) from 3-chloro-N'-hydroxybenzenecarboximidamide and chloroacetyl chloride. chemicalbook.com

The reaction between amidoximes and acyl chlorides can be performed in a NaOH/DMSO medium, though this may result in moderate yields. mdpi.comresearchgate.net The use of other solvents, such as dichloromethane (B109758) (DCM), for the acylation step can improve the yield. mdpi.com However, this often requires the isolation of the O-acylamidoxime intermediate before the cyclocondensation step. mdpi.com One-pot procedures have also been developed, for example, by reacting aryl nitriles with hydroxylamine (B1172632) followed by the addition of an acyl chloride like crotonoyl chloride. ias.ac.in

| Reactant 1 | Reactant 2 | Product | Reference |

| N-hydroxy benzamidines | Chloroacetic acid | 5-(chloromethyl)-1,2,4-oxadiazoles | rjptonline.org |

| 2-chloro-N-hydroxy acetamidines | Substituted benzoyl chlorides | 3-(chloromethyl)-5-aryl-1,2,4-oxadiazoles | rjptonline.org |

| 3-chloro-N'-hydroxybenzenecarboximidamide | Chloroacetyl chloride | 5-(chloromethyl)-3-(3-chlorophenyl)-1,2,4-oxadiazole | chemicalbook.com |

| Amidoximes | Acyl chlorides | 1,2,4-oxadiazoles | mdpi.comresearchgate.net |

| Aryl nitriles and hydroxylamine | Crotonoyl chloride | 1,2,4-oxadiazoles | ias.ac.in |

To facilitate the reaction between amidoximes and carboxylic acids, various activating agents and catalysts are employed. nih.gov Common coupling reagents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and dicyclohexylcarbodiimide (B1669883) (DCC), as well as carbonyldiimidazole (CDI). chim.it The Vilsmeier reagent has been shown to activate both the carboxylic acid for O-acylation and the O-acylamidoxime intermediate for cyclocondensation. mdpi.comnih.gov

Bases such as pyridine (B92270) and tetra-n-butylammonium fluoride (B91410) (TBAF) can improve the efficiency of the synthesis. nih.gov Inorganic bases like potassium hydroxide (B78521) (KOH) in solvents like dimethylformamide (DMF) or dimethylacetamide (DMA) are also effective. mdpi.com For instance, the condensation of 4H-3,1-benzoxazinones with amidoximes in a KOH/DMF medium yields products containing the 1,2,4-oxadiazole moiety. mdpi.com A combination of p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) serves as an efficient and mild catalyst for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and organic nitriles. organic-chemistry.org

| Activating Agent/Catalyst | Reactants | Conditions | Reference |

| EDC, DCC, CDI | Amidoximes and carboxylic acids | Various solvents, room or high temperature | chim.it |

| Vilsmeier reagent | Amidoximes and carboxylic acids | Trimethylamine, CH2Cl2, room temperature | mdpi.comnih.gov |

| Pyridine, TBAF | Amidoximes and acyl chlorides | - | nih.gov |

| KOH | 4H-3,1-benzoxazinones and amidoximes | DMF | mdpi.com |

| PTSA-ZnCl2 | Amidoximes and organic nitriles | Mild conditions | organic-chemistry.org |

Microwave-assisted synthesis has emerged as a rapid and efficient method for preparing 1,2,4-oxadiazoles, offering advantages such as shorter reaction times and higher yields. nih.govnih.gov This technique can be applied to one-pot syntheses under both solvent and solvent-free conditions. nih.gov For example, the reaction of nitriles, hydroxylamine, and Meldrum's acid under microwave irradiation and solvent-free conditions produces 3,5-disubstituted 1,2,4-oxadiazoles in good to excellent yields. organic-chemistry.org

Microwave-assisted methods are versatile and can be used for a wide range of substituted 1,2,4-oxadiazoles. rsc.org The reactions are typically performed in heavy-walled glass tubes, and the temperature is monitored using an infrared sensor. rsc.org This approach is considered environmentally friendly due to the reduction in the use of volatile organic solvents. nih.gov

| Reactants | Conditions | Outcome | Reference |

| Nitriles, hydroxylamine, Meldrum's acid | Microwave irradiation, solvent-free | Good to excellent yields of 3,5-disubstituted 1,2,4-oxadiazoles | organic-chemistry.org |

| Amidoximes and carboxylic acid derivatives | Microwave irradiation | Short reaction times, good yields | nih.gov |

| Aldehyde, TosMIC, K3PO4 | Microwave irradiation, isopropanol | Diastereoselective synthesis of oxazolines | acs.org |

1,3-Dipolar Cycloaddition Reactions

An alternative route to the 1,2,4-oxadiazole core is the 1,3-dipolar cycloaddition reaction. researchgate.net This method typically involves the reaction of a nitrile oxide with a nitrile. nih.gov

The 1,3-dipolar cycloaddition of nitrile oxides to nitriles is a fundamental approach to forming the 1,2,4-oxadiazole ring. nih.govacs.org However, this reaction can be challenging due to the low reactivity of the nitrile triple bond and the propensity of the unstable nitrile oxide to dimerize. nih.govacs.org To overcome these limitations, the nitrile can be activated by introducing strong electron-withdrawing groups or by coordinating it to a metal center. acs.org For example, platinum(IV) has been shown to catalyze the 1,3-dipolar cycloaddition of nitrile oxides with nitriles under mild conditions. nih.govacs.org

A tandem reaction of nitroalkenes with arenes and nitriles in the presence of a superacid like triflic acid (TfOH) can produce 1,2,4-oxadiazoles, including those with a chloromethyl substituent, in excellent yields and with short reaction times. nih.gov Another approach involves the iron(III) nitrate-mediated reaction of alkynes and nitriles, which proceeds through the formation of an α-nitroketone, its dehydration to a nitrile oxide, and subsequent 1,3-dipolar cycloaddition. organic-chemistry.org

| Reactants | Catalyst/Mediator | Key Features | Reference |

| Nitrile oxides and nitriles | Platinum(IV) | Mild conditions, prevents dimerization | nih.govacs.org |

| Nitroalkenes, arenes, and nitriles | Triflic acid (TfOH) | Excellent yields, short reaction times | nih.gov |

| Alkynes and nitriles | Iron(III) nitrate | Forms 3-acyl-1,2,4-oxadiazoles | organic-chemistry.org |

Catalytic Approaches in Cycloadditions

The formation of the 1,2,4-oxadiazole ring is frequently accomplished via 1,3-dipolar cycloaddition reactions, where a nitrile oxide reacts with a nitrile. smolecule.comchim.it This fundamental transformation can be facilitated and optimized through the use of various catalysts.

Catalytic systems have been developed to enhance the efficiency and selectivity of these cycloadditions. For instance, a combination of p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl₂) serves as a mild and effective catalyst for synthesizing 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and organic nitriles. organic-chemistry.org Another notable catalytic approach involves the use of iron(III) nitrate, which mediates a selective synthesis from alkynes and nitriles. This process proceeds through the in-situ formation of a nitrile oxide, which then undergoes a 1,3-dipolar cycloaddition with a nitrile to yield the oxadiazole ring. organic-chemistry.org Furthermore, silver triflate (AgOTf) has been shown to catalyze the [2+3]-cycloaddition between silyl (B83357) nitronates and chloroacetonitrile, providing another pathway to the oxadiazole heterocycle. nih.gov

| Catalyst System | Reactants | Reaction Type | Reference |

| PTSA-ZnCl₂ | Amidoximes + Organic Nitriles | Cyclization | organic-chemistry.org |

| Iron(III) Nitrate | Alkynes + Nitriles | 1,3-Dipolar Cycloaddition | organic-chemistry.org |

| AgOTf | Silyl Nitronates + Chloroacetonitrile | [2+3]-Cycloaddition | nih.gov |

Direct Chloromethylation of 1,2,4-Oxadiazoles

A direct approach to functionalizing the pre-formed 1,2,4-oxadiazole ring involves chloromethylation. This method can be accomplished by treating the parent heterocycle with chloromethylating agents, such as chloromethyl methyl ether, under controlled reaction conditions. smolecule.com The introduction of the chloromethyl group at the C3 position is a critical transformation for producing 3-(chloromethyl)-1,2,4-oxadiazole and its derivatives. smolecule.com

One-Pot Synthetic Procedures

One prominent one-pot strategy involves the reaction of amidoximes with carboxylic acid esters in a superbase medium like sodium hydroxide in dimethyl sulfoxide (B87167) (NaOH/DMSO) at room temperature. nih.gov Another efficient method employs the Vilsmeier reagent to activate carboxylic acids, facilitating their condensation with amidoximes to form the oxadiazole ring in a single pot. nih.govmdpi.com Research has also demonstrated a one-pot synthesis where aryl nitriles are first converted to amidoximes with hydroxylamine, followed by the addition of an acyl chloride like crotonoyl chloride to complete the cyclization. ias.ac.in Additionally, microwave-assisted one-pot reactions between nitriles, hydroxylamine, and Meldrum's acid offer a solvent-free route to 3,5-disubstituted 1,2,4-oxadiazoles. organic-chemistry.org Some procedures allow for the synthesis of complex derivatives, such as 3-amino-4-(5-chloromethyl-1,2,4-oxadiazole-3-yl)furazan, without the need to isolate and purify intermediates. researchgate.net

| Method | Starting Materials | Key Reagents/Conditions | Product Type | Reference |

| Superbase Medium | Amidoximes + Carboxylic Esters | NaOH/DMSO, Room Temperature | 3,5-Disubstituted-1,2,4-oxadiazoles | nih.gov |

| Vilsmeier Activation | Amidoximes + Carboxylic Acids | Vilsmeier Reagent | 3,5-Disubstituted-1,2,4-oxadiazoles | nih.govmdpi.com |

| Nitrile to Oxadiazole | Aryl Nitriles + Hydroxylamine + Acyl Chloride | Acetic Acid (catalyst), THF/DMSO | 3,5-Disubstituted-1,2,4-oxadiazoles | ias.ac.in |

| Microwave-Assisted | Nitriles + Hydroxylamine + Meldrum's Acid | Microwave, Solvent-free | 3,5-Disubstituted-1,2,4-oxadiazoles | organic-chemistry.org |

Targeted Synthesis of this compound and its Derivatives

The synthesis of this compound often relies on targeted pathways where the chloromethyl group is introduced via a chlorinated precursor. This strategy ensures the correct placement and functionality of the target molecule.

Specific Reaction Pathways Leading to the Chloromethyl Moiety

The chloromethyl group is typically incorporated into the 1,2,4-oxadiazole structure by using a starting material that already contains the chloro-substituted fragment. A common and effective method is the condensation of an amidoxime (B1450833) with chloroacetyl chloride. researchgate.net This reaction directly furnishes the 5-(chloromethyl)-1,2,4-oxadiazole (B2962313) skeleton. researchgate.netrsc.org

For example, the synthesis of 3-amino-4-(5-chloromethyl-1,2,4-oxadiazole-3-yl)furazan is achieved through the condensation of the amidoxime of 4-aminofurazan-3-carboxylic acid with an excess of chloroacetyl chloride at elevated temperatures. researchgate.net Another specific pathway involves the reaction of 2-chloro-acetamide oxime with trimethoxymethane, where the chloromethyl group is present on the amidoxime precursor from the outset. smolecule.com

Synthesis of Aryl-Substituted 5-(Chloromethyl)-1,2,4-Oxadiazole Derivatives

The synthesis of aryl-substituted derivatives follows the same principles, typically involving the reaction of an aryl-amidoxime with a suitable chloromethyl-containing reagent. A well-documented example is the synthesis of 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole. This compound is prepared by reacting benzamidoxime (B57231) with chloroacetyl chloride. rsc.org The resulting intermediate undergoes cyclization to yield the final aryl-substituted chloromethyl oxadiazole. rsc.org This method has been applied to prepare a variety of 3-aryl-5-chloromethyl-1,2,4-oxadiazole compounds, which serve as valuable intermediates for further chemical transformations. researchgate.net

| Aryl Substituent | Reagents | Key Features | Reference |

| Phenyl | Benzamidoxime, Chloroacetyl Chloride | Two-step, one-flask procedure | rsc.org |

| Various Aryls | Aryl Amidoximes, Chloroacetyl Chloride | General method for 3-aryl-5-chloromethyl derivatives | researchgate.net |

Preparation of Functionalized Intermediates

The success of 1,2,4-oxadiazole synthesis is highly dependent on the preparation of key functionalized intermediates. The most crucial precursors are amidoximes and their O-acylated derivatives. smolecule.comresearchgate.net

Amidoximes are commonly prepared from the corresponding nitriles by reaction with hydroxylamine. ias.ac.in This conversion is a foundational step for many synthetic routes.

The subsequent step in many classical syntheses is the formation of O-acylamidoximes. smolecule.com This is achieved by reacting the amidoxime with an activated carboxylic acid or an acyl chloride. smolecule.commdpi.com While some one-pot procedures bypass the isolation of this intermediate, many two-stage protocols rely on its preliminary preparation and purification before the final cyclodehydration step to form the 1,2,4-oxadiazole ring. smolecule.comnih.govmdpi.com For instance, the synthesis of 3-amino-4-(5-chloromethyl-1,2,4-oxadiazole-3-yl)furazan starts with the prepared amidoxime of 4-aminofurazan-3-carboxylic acid. researchgate.net

Reactivity Profiles and Transformational Chemistry of the Chloromethyl Group

The unique chemical properties of this compound are largely dictated by its reactive chloromethyl group. smolecule.com This electrophilic center is susceptible to a variety of chemical transformations, most notably nucleophilic substitution reactions, which allow for the facile introduction of diverse functional groups onto the oxadiazole scaffold. smolecule.com

The chlorine atom on the methyl substituent of this compound serves as a good leaving group, facilitating nucleophilic substitution reactions. This reactivity is a cornerstone of its utility as a synthetic intermediate. smolecule.com

This compound is an effective alkylating agent for a range of nucleophiles, including amines, alcohols, and phenols. smolecule.com In these reactions, the nucleophile displaces the chloride ion, forming a new carbon-nitrogen or carbon-oxygen bond. The reaction of an amine with an alkylating agent like this compound typically liberates hydrochloric acid, which necessitates the use of a base to neutralize the acid and allow the reaction to proceed to completion. dtic.mil This strategy is widely employed for the synthesis of more complex molecules. smolecule.com For instance, the alkylation of phenols with chloromethylated compounds is a known synthetic route, and specific conditions such as phase transfer catalysis have been used to facilitate such reactions with related chloromethyl-heterocycles. google.comdocumentsdelivered.com Similarly, alcohols can be alkylated to form the corresponding ethers. researchgate.net

The reaction of this compound derivatives with other nucleophiles has been a subject of detailed study. A particularly interesting and unexpected reaction pathway has been observed with potassium cyanide (KCN). nih.govbeilstein-journals.org Research on the reaction of 5-(chloromethyl)-3-substituted-phenyl-1,2,4-oxadiazoles with KCN revealed that the outcome is highly dependent on the reaction conditions. beilstein-journals.org

Instead of the simple formation of the expected monosubstituted acetonitrile (B52724) product, the use of excess KCN in acetonitrile (CH3CN) at room temperature leads to the formation of a trisubstituted acetonitrile derivative. beilstein-journals.org More remarkably, this is followed by a non-reductive decyanation process, yielding a trisubstituted alkane. nih.govbeilstein-journals.org This transformation is believed to proceed through the involvement of HCN formed in situ and the possible extrusion of cyanogen. nih.govbeilstein-journals.org This represents the first documented instance of a decyanation process that converts a trisubstituted acetonitrile into its corresponding alkane using KCN. nih.gov

Table 1: Reaction of 5-(chloromethyl)-3-(p-substituted-phenyl)-1,2,4-oxadiazoles with KCN

| Entry | R-group (para-substituent) | Product(s) | Key Finding | Reference |

|---|---|---|---|---|

| 1 | H | Trisubstituted acetonitrile, Decyanated alkane | Reaction with excess KCN leads to unexpected decyanation. | beilstein-journals.org |

| 2 | CH3 | Trisubstituted acetonitrile, Decyanated alkane | The protocol is applicable to various substituted phenyl rings. | beilstein-journals.org |

| 3 | OCH3 | Trisubstituted acetonitrile, Decyanated alkane | Demonstrates tolerance of electron-donating groups. | beilstein-journals.org |

This table is generated based on the findings reported in the referenced study. beilstein-journals.org

This compound possesses bifunctional characteristics that make it suitable for use as a cross-linking agent. smolecule.com It features an electrophilic chloromethyl group, which is reactive towards nucleophiles, and the 1,2,4-oxadiazole ring itself, which can act as a slightly basic moiety. smolecule.com This dual reactivity allows the molecule to form covalent bonds between two different molecules, such as polymer chains or biomolecules. smolecule.com This capability enables the formation of complex networks or the chemical modification of biological macromolecules. smolecule.com

Nucleophilic Substitution Reactions

Rearrangement Reactions of 1,2,4-Oxadiazoles with Mechanistic Insight

The 1,2,4-oxadiazole ring is characterized by relatively low aromaticity and the presence of a weak, easily cleavable O-N bond. chim.itresearchgate.netosi.lv These features make the ring system susceptible to various rearrangement reactions, often leading to the formation of more stable heterocyclic structures. researchgate.netosi.lv These transformations can be induced by heat or light and have been studied for their synthetic utility and mechanistic complexity. chim.itosi.lv

Thermal Rearrangements

When subjected to heat, 1,2,4-oxadiazoles can undergo several types of rearrangements. chim.it One of the most significant is the Boulton-Katritzky Rearrangement (BKR). chim.itosi.lv This reaction is effectively an internal nucleophilic substitution, where a nucleophilic atom within a three-atom side chain attached to the heterocycle attacks the electrophilic N(2) nitrogen of the oxadiazole ring. chim.itacs.org The cleavage of the weak O-N bond follows, with the ring oxygen acting as an internal leaving group. chim.itacs.org The driving force for this often irreversible process is the formation of a more stable bond (e.g., C-N, N-N) in the new heterocyclic system. acs.org For example, N-(1,2,4-oxadiazol-3-yl)-hydrazones have been shown to thermally rearrange into more stable 1,2,4-triazole (B32235) derivatives. acs.org Other notable thermal transformations include the Addition of the Nucleophile, Ring Opening, and Ring Closure (ANRORC) and Migration-Nucleophilic Attack-Cyclization (MNAC) pathways. researchgate.netosi.lv

Photochemical Rearrangements

Irradiation with light provides another avenue for the rearrangement of the 1,2,4-oxadiazole ring. chim.it The photochemical process is typically initiated by the cleavage of the labile O-N bond, which generates a highly reactive open-chain intermediate that can be described as having zwitterionic, bi-radical, or nitrene-like character. chim.it The ultimate product of the photorearrangement often depends on the specific substituents on the ring and the reaction medium. chim.it

Theoretical studies on the parent 1,2,4-oxadiazole have provided significant mechanistic insight into these photoisomerization reactions. nih.gov These investigations suggest that conical intersections are critical in the photorearrangement process. nih.gov The preferred reaction pathway is proposed to be a direct, one-step mechanism with no energy barrier, proceeding from the reactant to the Franck-Condon region, through a conical intersection, and finally to the photoproduct. nih.gov Other potential mechanisms that have been examined theoretically include a ring contraction-ring expansion route and an internal cyclization-isomerization pathway. nih.gov

Boulton-Katritzky Rearrangement (BKR)

The Boulton-Katritzky Rearrangement (BKR) is a well-documented thermal or base-catalyzed isomerization of 1,2,4-oxadiazoles into other heterocyclic systems. osi.lv This reaction involves an intramolecular nucleophilic attack from a three-atom side chain at the C3 position of the oxadiazole onto the N2 atom of the ring. chim.itpsu.edu The driving force for this rearrangement is the cleavage of the weak O-N bond and the formation of more stable bonds. chim.it

The general mechanism of the Boulton-Katritzky rearrangement involves the side chain at the C3 position of the 1,2,4-oxadiazole. psu.edu For a generic 3-substituted 1,2,4-oxadiazole, a nucleophilic atom within the side chain attacks the N2 position of the oxadiazole ring, leading to the opening of the ring and subsequent recyclization to form a new heterocycle. chim.it The nature of the resulting heterocyclic system depends on the atoms in the side chain. For instance, 1,2,4-oxadiazoles with a C-N-N side chain can rearrange to form 1,2,3-triazoles. chim.it While specific studies on the Boulton-Katritzky rearrangement of this compound are not extensively detailed in the reviewed literature, the presence of the C3 substituent makes it a potential candidate for such transformations, provided a suitable nucleophilic functionality can be introduced into the chloromethyl group.

Migration-Nucleophilic Attack-Cyclization (MNAC)

The Migration-Nucleophilic Attack-Cyclization (MNAC) is another significant rearrangement reaction of the 1,2,4-oxadiazole ring. This transformation is often observed in conjunction with or subsequent to other rearrangements like the Boulton-Katritzky rearrangement. psu.edu The MNAC mechanism typically involves a base-mediated transformation. chim.it

While the available literature provides a general overview of the MNAC rearrangement for the 1,2,4-oxadiazole system, specific examples involving this compound are not explicitly detailed. A review of various rearrangements of 1,2,4-oxadiazoles mentions the MNAC pathway as a key transformation, highlighting its importance in the generation of diverse heterocyclic structures from the 1,2,4-oxadiazole core. osi.lv

Addition of the Nucleophile, Ring Opening, and Ring Closure (ANRORC)

The Addition of the Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism is a characteristic reaction of electron-deficient heterocyclic systems, including 1,2,4-oxadiazoles. osi.lv This reaction pathway involves the initial attack of a nucleophile on an electrophilic carbon atom of the heterocyclic ring, leading to the opening of the ring, followed by a subsequent recyclization to form a new heterocyclic or rearranged product. rsc.org

The reaction of 1,2,4-oxadiazoles with bidentate nucleophiles, such as hydrazine, can proceed via an ANRORC-type mechanism. rsc.orgnih.gov The process is initiated by the addition of the nucleophile to the C5-N4 double bond of the 1,2,4-oxadiazole ring. This is followed by ring opening and subsequent ring closure. nih.gov Theoretical studies on the reaction between 1,2,4-oxadiazole derivatives and methylhydrazine have provided detailed insights into the ANRORC-like mechanism. rsc.orgrsc.org The general applicability of the ANRORC reactivity of 1,2,4-oxadiazoles has been demonstrated even for derivatives lacking an electron-withdrawing group at the C5 position. nih.gov In the context of this compound, the electrophilic nature of the C5 carbon makes it susceptible to nucleophilic attack, potentially initiating an ANRORC cascade.

Green Chemistry Approaches in 1,2,4-Oxadiazole Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds to minimize environmental impact. nih.gov These approaches focus on the use of safer solvents, energy-efficient methods, and the reduction of hazardous byproducts. nih.govresearchgate.net

Several green synthetic methods have been developed for the synthesis of 1,2,4-oxadiazole derivatives, including microwave-assisted synthesis, ultrasound-mediated reactions, and the use of eco-friendly catalysts. nih.govscholarsresearchlibrary.com Microwave irradiation has emerged as a particularly effective technique, often leading to higher yields, shorter reaction times, and a reduction in byproducts compared to conventional heating methods. nih.gov For instance, the synthesis of 1,2,4-oxadiazoles from amidoximes and acyl chlorides has been efficiently carried out under solvent-free conditions using microwave irradiation. smolecule.com

The use of graphene oxide as a metal-free, heterogeneous carbocatalyst represents another innovative green approach for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles. nih.gov This method offers the advantages of being environmentally benign and utilizing an inexpensive catalyst. nih.gov Furthermore, ultrasound-mediated synthesis provides an energy-efficient and environmentally friendly process for producing oxadiazole derivatives. nih.gov

The table below summarizes some of the green chemistry approaches employed in the synthesis of 1,2,4-oxadiazole derivatives.

| Green Chemistry Approach | Description | Advantages |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate the reaction, often under solvent-free conditions. nih.govsmolecule.com | Reduced reaction times, increased yields, fewer byproducts. nih.gov |

| Ultrasound-Mediated Synthesis | Employs ultrasonic irradiation to enhance reaction rates. nih.gov | Energy-efficient, eco-friendly, improved yields. nih.gov |

| Graphene Oxide Catalysis | Uses graphene oxide as a metal-free, heterogeneous catalyst. nih.gov | Environmentally benign, inexpensive catalyst, high efficiency. nih.gov |

| Solvent-Free Conditions | Reactions are carried out without a solvent, reducing waste and environmental impact. smolecule.com | Reduced use of hazardous solvents, simplified work-up. |

Structure Activity Relationship Sar and Structural Modifications of 3 Chloromethyl 1,2,4 Oxadiazole Derivatives

General Principles of Structure-Activity Relationships in 1,2,4-Oxadiazoles

The biological activity of 1,2,4-oxadiazole (B8745197) derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring. mdpi.com The ring itself is electron-poor, a characteristic that influences its interactions and reactivity. nih.gov

The 1,2,4-oxadiazole ring has two positions available for substitution, C3 and C5, and the placement of functional groups at these sites has a profound impact on the molecule's biological profile. nih.gov Typically, 3,5-disubstituted derivatives are the most common and stable compounds studied. nih.gov

In the development of antibacterial agents, variations in substituents at both positions have been explored. A hydrogen-bond donor on an aromatic ring substituent is often necessary for activity, while hydrogen-bond acceptors are disfavored. nih.gov

The electronic properties of the substituents play a pivotal role in modulating the biological activity of 1,2,4-oxadiazole derivatives. The presence of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can alter the molecule's polarity, hydrogen-bonding capacity, and interaction with biological targets.

Several studies have shown that the introduction of an electron-withdrawing group (EWG) at the para position of an aromatic ring substituent can be crucial for high biological activity. mdpi.com For example, in a series of 1,2,4-oxadiazole derivatives tested for anticancer activity, compounds with an EWG on a 5-aryl ring showed increased antitumor potency. mdpi.com The activation of the C5 position of the oxadiazole ring is often enhanced by the presence of an electron-withdrawing chain, facilitating reactions that can be important for both synthesis and biological mechanism. chim.it

| Substituent Type | General Impact on Biological Activity | Example Context | Source |

| Electron-Withdrawing Group (EWG) | Often increases activity, especially on a C5-aryl ring. | Anticancer activity | mdpi.com |

| Electron-Donating Group (EDG) | Can increase activity in specific series. | Antiproliferative activity | mdpi.com |

| Halogen Atoms | Can decrease activity when replacing other EWG/EDG. | Antiproliferative activity | mdpi.comnih.gov |

| Hydrogen-Bond Donor | Often essential for activity on a substituent ring. | Antibacterial activity | nih.gov |

SAR Studies of 3-(Chloromethyl)-1,2,4-Oxadiazole Derivatives

Specific SAR studies focusing on derivatives with a chloromethyl group at the C3 position provide more targeted insights into how this particular structural motif contributes to biological activity.

The chloromethyl group (-CH₂Cl) is a reactive alkylating agent and an interesting substituent from a medicinal chemistry perspective. Its presence can introduce specific steric and electronic properties and potentially form covalent bonds with biological targets. Research on 3-(chloromethyl)-5-phenyl-1,2,4-oxadiazole (B73043) has explored its reactivity, providing a basis for understanding its potential biological interactions. acs.org While broad SAR studies specifically centered on the 3-chloromethyl group are not extensively detailed in recent literature, its role can be inferred from studies on related haloalkyl-substituted compounds. For Sirt2 inhibitors, a haloalkyl chain at the C5 position was identified as a crucial substituent for activity, suggesting that such groups are well-tolerated and can be key for binding. nih.gov This implies that the chloromethyl group at C3 could similarly confer properties essential for interaction with specific enzymes or receptors.

When the 3-(chloromethyl) group is held constant, varying the substituent at the C5 position allows for the exploration of SAR and optimization of activity. In a series of 1,2,4-oxadiazole-sulfonamide conjugates designed as anticancer agents, initial analysis showed that linking thiazole (B1198619) or thiophene-sulfonamide moieties to the oxadiazole core resulted in potent activity. nih.gov

A lead compound, OX12 , which featured a complex sulfonamide group at C5, exhibited an IC₅₀ of 11.1 µM against cancer cells and inhibited the tumor-associated carbonic anhydrase IX (CAIX) with an IC₅₀ of 4.23 µM. nih.gov This led to a subsequent round of structural optimization focused on the C5 substituent. By modifying the sulfonamide portion, a new derivative, OX27 , was synthesized. This new compound showed a nearly two-fold increase in antiproliferative effect (IC₅₀ = 6.0 µM) and a significantly more potent inhibition of CAIX (IC₅₀ = 0.74 µM). nih.gov These findings demonstrate that even with a fixed C3 substituent, rational modifications at the C5 position can lead to substantial improvements in biological activity.

| Compound | C5-Substituent Moiety | Antiproliferative IC₅₀ (µM) | CAIX Inhibition IC₅₀ (µM) | Source |

| OX12 | Thiazole-sulfonamide based | 11.1 | 4.23 | nih.gov |

| OX27 | Optimized thiazole-sulfonamide based | 6.0 | 0.74 | nih.gov |

Design Strategies for Novel this compound Analogues

The design of novel analogues of this compound can be guided by the established SAR principles. The goal is to create new chemical entities with improved potency, selectivity, and drug-like properties.

A primary strategy involves the targeted modification of the substituent at the C5 position. nih.gov Based on the successful optimization of sulfonamide derivatives, further exploration of diverse aromatic and heterocyclic sulfonamides at the C5 position could yield even more potent CAIX inhibitors or compounds with different biological targets. nih.gov The electronic nature of these substituents should be carefully considered; for example, introducing EWGs or EDGs onto an aryl ring at C5 can modulate activity, as seen in other 1,2,4-oxadiazole series. mdpi.comchim.it

Another design approach is bioisosteric replacement. The 1,2,4-oxadiazole ring itself is a bioisostere of an ester, and this principle can be extended to its substituents. mdpi.com The chloromethyl group at C3 could be replaced with other haloalkyl groups (e.g., -CHF₂, -CF₃) or small, reactive functional groups to fine-tune the electronic properties and reactivity of the molecule. This could potentially alter the binding mode or lead to irreversible inhibition, which can be advantageous for certain therapeutic targets. nih.gov

Finally, fragment-based and hybrid-drug design strategies offer promising avenues. researchgate.net The this compound scaffold can be combined with other known pharmacophores to create hybrid molecules that may possess dual or synergistic activities. researchgate.net For instance, attaching a pharmacophore known to interact with a specific receptor to the C5 position could create a targeted agent where the this compound core acts as a stable and effective linker.

Rational Drug Design Approaches

Rational drug design for 1,2,4-oxadiazole derivatives often involves computational methods to predict and enhance their therapeutic potential. For instance, molecular dynamics-based sampling of target proteins, such as the epidermal growth factor receptor tyrosine kinase (EGFR-TK), has been used to identify more stable protein conformations for molecular docking studies. nih.gov This approach allows for the in-silico screening of a series of 1,2,4-oxadiazole derivatives to identify compounds with optimal binding affinity. nih.gov

One study docked a series of 14 compounds, with two demonstrating superior binding to EGFR in simulations. nih.gov Further computational analysis of physicochemical properties, such as adherence to Lipinski's rule of five, polar surface area, and Caco-2 permeability, helps in prioritizing candidates with favorable drug-like characteristics. nih.gov Such in-silico predictions are then validated through in-vitro cytotoxicity assays against cancer cell lines that overexpress the target receptor. nih.gov

Quantitative structure-activity relationship (QSAR) studies are another key tool in the rational design of 1,2,4-oxadiazole derivatives. By analyzing a dataset of compounds with known biological activity, QSAR models can be developed to predict the activity of new derivatives and guide the design of more potent molecules. mdpi.com For example, a QSAR study on 3-aryl-5-aryl-1,2,4-oxadiazoles as caspase-3 activators established a reliable model that highlighted the importance of specific substitutions on the oxadiazole ring for improved anticancer activity. mdpi.com

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are widely used strategies to optimize the pharmacological profile of lead compounds containing the 1,2,4-oxadiazole moiety. The 1,2,4-oxadiazole ring itself is often employed as a bioisostere for ester and amide groups due to its enhanced stability against hydrolysis by esterases. researchgate.net

A notable example of bioisosteric replacement involves substituting the 1,2,4-oxadiazole ring with a 1,3,4-oxadiazole (B1194373) ring. This modification has been reported to increase polarity, reduce metabolic degradation by human liver microsomes, and decrease interaction with hERG channels. rsc.org However, this replacement can sometimes lead to a reduction in target affinity. For instance, in a series of high-affinity CB2 ligands, the replacement of a 1,2,4-oxadiazole with a 1,3,4-oxadiazole resulted in a 10- to 50-fold decrease in CB2 affinity for some derivatives. rsc.org Despite this, the resulting 1,3,4-oxadiazole analog maintained high CB2 affinity (Ki = 25 nM) and selectivity over the CB1 receptor. rsc.org

The 1,2,4-oxadiazole ring has also been successfully introduced into other molecular scaffolds to enhance their biological activity. In the development of neuroprotective monoamine oxidase B (MAO-B) inhibitors, the bioisostere-based introduction of a 1,2,4-oxadiazole ring into a series of 5-substituted-1H-indazoles yielded a potent and selective human MAO-B inhibitor. nih.gov Furthermore, the 1,3,4-oxadiazole scaffold is present in several commercially available drugs, highlighting its therapeutic potential. acs.org

Structural Characterization and Confirmation Methodologies

The definitive identification and structural confirmation of this compound and its derivatives rely on a combination of spectroscopic and crystallographic techniques.

Spectroscopic Techniques (NMR, IR, MS)

A suite of spectroscopic methods is essential for the characterization of 1,2,4-oxadiazole derivatives. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are fundamental for elucidating the molecular structure. researchgate.net The chemical shifts of protons and carbons in the vicinity of the oxadiazole ring and its substituents provide crucial information about the electronic environment and connectivity of the atoms. researchgate.net For instance, in a series of 1,3,4-oxadiazole derivatives, the signals for aromatic carbons of a benzene (B151609) ring were observed at δ 130.40 and 127.05, while the carbon of a methyl group appeared at δ 21.59. researchgate.net ¹⁷O NMR spectroscopy has also been employed to study substituted 1,3,4-oxadiazoles, with chemical shift values correlating with Hammett parameters and calculated bond lengths. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule. For 1,3,4-oxadiazole derivatives, a characteristic C=N stretching band is observed in the region of 1651–1512 cm⁻¹. researchgate.net Medium to strong bands between 1242 and 1163 cm⁻¹ are attributed to the C-O-C vibration or the deformation of the heteroaromatic ring. researchgate.netcapes.gov.br

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the synthesized compounds and can provide information about their fragmentation patterns, further aiding in structural confirmation. researchgate.netresearchgate.net

Biological and Pharmacological Research Applications of 3 Chloromethyl 1,2,4 Oxadiazole Derivatives

Anticancer and Antiproliferative Activities

While the broader class of 1,2,4-oxadiazole (B8745197) derivatives has been extensively studied for potential anticancer applications, specific research on 3-(chloromethyl)-1,2,4-oxadiazole derivatives is not widely available in the current body of scientific literature.

There is a lack of specific published data on the in vitro efficacy of this compound derivatives against the human breast adenocarcinoma cell line (MCF-7) and the human lung carcinoma cell line (A549). General studies on other 1,2,4-oxadiazole derivatives have shown activity against these cell lines, but these findings are not directly applicable to the 3-(chloromethyl) substituted variants.

The specific mechanisms of anticancer action for this compound derivatives, such as the induction of apoptosis or the inhibition of specific kinases, have not been detailed in available research. Studies on other 1,2,4-oxadiazole analogues have pointed to apoptosis induction as a potential mechanism of their anticancer effects, often through the activation of caspases. mdpi.com However, this cannot be directly extrapolated to the 3-(chloromethyl) derivatives.

The potential for this compound derivatives to act as multi-targeted inhibitors in cancer therapy is an area that remains to be explored. The broader class of oxadiazoles has been investigated for their ability to target multiple pathways involved in tumorigenesis, including the EGFR and PI3K/Akt/mTOR signaling pathways.

Antiparasitic Activities

Investigations into the antiparasitic properties of 1,2,4-oxadiazole derivatives have revealed promising activity against various parasites.

Currently, there are no specific studies available that detail the antileishmanial potential of this compound derivatives. Research on other 1,2,4-oxadiazole derivatives has indicated that this chemical scaffold can serve as a basis for the development of new antileishmanial agents. nih.gov

While direct studies on this compound derivatives are limited, research into a positional isomer, 5-(chloromethyl)-1,2,4-oxadiazole (B2962313), has shown significant nematocidal activity.

One study reported that the compound 5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole exhibited excellent in vitro nematocidal activity against the pine wood nematode, Bursaphelenchus xylophilus. mdpi.com The activity of this compound was found to be significantly higher than that of the commercial nematicides avermectin, fosthiazate, and tioxazafen. mdpi.com The mechanism of action for this derivative was suggested to be related to its effect on the acetylcholine receptor of the nematode. mdpi.comnih.gov

Table 1: In Vitro Nematocidal Activity of a 5-(chloromethyl)-1,2,4-oxadiazole Derivative

| Compound | Target Organism | Observed Activity |

|---|---|---|

| 5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole | Bursaphelenchus xylophilus | LC50 of 2.4 μg/mL, which was superior to avermectin, tioxazafen, and fosthiazate. nih.gov |

Other Investigated Biological Activities

Derivatives of this compound have been explored for a range of pharmacological effects, leveraging the unique chemical properties conferred by the oxadiazole core and the reactive chloromethyl group.

While the broader class of 1,3,4-oxadiazole (B1194373) derivatives has been noted for anti-inflammatory effects, with some compounds showing significant activity in carrageenan-induced rat paw edema models, specific research focusing on the anti-inflammatory properties of this compound derivatives is not extensively documented in publicly available literature. nih.govresearchgate.netmdpi.com The inherent biological activity of the 1,2,4-oxadiazole core suggests potential in this area, but dedicated studies on derivatives with the 3-(chloromethyl) substituent are required to confirm this. smolecule.com

The 1,2,4-oxadiazole nucleus is generally associated with antimicrobial and antifungal properties. smolecule.commdpi.com However, specific studies detailing the antimicrobial and antifungal applications of derivatives synthesized directly from this compound are limited. Research on other substituted 1,2,4-oxadiazoles has shown activity against various bacterial and fungal strains. For instance, certain 1,2,4-oxadiazole derivatives have demonstrated inhibitory activity against Bacillus subtilis and significant antifungal effects against fungi like Fusarium solani. A series of 1,2,4-oxadiazole derivatives were synthesized and showed notable antifungal activity against several plant pathogenic fungi, with some compounds exhibiting better efficacy than the commercial fungicide carbendazim against Exserohilum turcicum. nih.gov Further research is needed to specifically evaluate the antimicrobial and antifungal potential of this compound derivatives.

Investigations into the cardiovascular effects of 1,2,4-oxadiazole derivatives have been reported. For example, a series of 3-arylsulfonylmethyl-1,2,4-oxadiazole-5-carboxylic acid derivatives were synthesized and showed antihypertensive activity in rats. rjptonline.org However, there is a lack of specific research in the public domain on the antihypertensive and vasodilation properties of compounds derived from this compound.

The 1,2,4-oxadiazole scaffold has been explored for its potential in treating neurological disorders. A number of 3- and 5-aryl-1,2,4-oxadiazole derivatives have demonstrated considerable anticonvulsant activity in both pentylenetetrazole (PTZ) and maximal electroshock seizure (MES) models. nih.gov Some of these compounds have been found to act as selective GABA potentiating agents. nih.gov Furthermore, the selective inhibition of monoamine oxidase B (MAO-B) is a key strategy in the treatment of Parkinson's disease. mdpi.com A synthesized derivative, 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole, showed potent and selective inhibition of MAO-B, suggesting its potential as a therapeutic agent for neurodegenerative disorders. mdpi.com While these findings are promising for the 1,2,4-oxadiazole class, specific studies on this compound derivatives in these neurological applications have not been extensively reported.

Derivatives of this compound have been specifically investigated as modulators of various biological targets.

Acetylcholine Receptor: A study focused on nematicidal agents identified 5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole (Compound A1) as having excellent activity against the nematode B. xylophilus. The mode of action was found to involve the acetylcholine receptor. mdpi.comnih.gov

EGFR and BRAFV600E: In the realm of anticancer research, hybrids of 1,2,4-oxadiazole and quinazoline-4-one have been synthesized from 3-aryl-5-(chloromethyl)-1,2,4-oxadiazole derivatives. nih.gov Several of these compounds displayed excellent inhibitory effects against EGFRT790M and BRAFV600E, with IC50 values in the nanomolar range, comparable to the reference drug Osimertinib. nih.gov

While not specific to the 3-(chloromethyl) derivative, other 1,2,4-oxadiazoles have shown activity against other important enzymes:

PPAR-α: A series of 1,2,4-oxadiazole compounds were designed based on the natural product 3-(pyridin-3-yl)-5-(thiophen-3-yl)-1,2,4-oxadiazole and evaluated as Peroxisome Proliferator-Activated Receptor alpha (PPAR-α) agonists for potential anticancer therapy. nih.govnih.gov Compound 16 in this series was identified as the most active, with an EC50 value between 0.23–0.83 μM. nih.gov

Sirtuin 2 (SIRT2): A series of Sirtuin 2 inhibitors were developed based on the 1,2,4-oxadiazole scaffold. These compounds were potent and selective, showing activity in the single-digit micromolar range against SIRT2 while being inactive against SIRT1, -3, and -5. acs.orgnih.gov

| Compound/Derivative Class | Target | Biological Activity | Key Findings |

|---|---|---|---|

| 5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole | Acetylcholine Receptor | Nematicidal | Exhibited excellent activity against B. xylophilus. mdpi.comnih.gov |

| 3-Aryl-5-(chloromethyl)-1,2,4-oxadiazole/quinazoline-4-one hybrids | EGFRT790M, BRAFV600E | Antiproliferative | Showed potent inhibition with IC50 values in the nanomolar range. nih.gov |

| 3-(Pyridin-3-yl)-5-(thiophen-3-yl)-1,2,4-oxadiazole derivatives | PPAR-α | Agonist | Compound 16 was the most active with EC50 = 0.23–0.83 μM. nih.gov |

| 1,2,4-Oxadiazole derivatives | Sirtuin 2 (SIRT2) | Inhibitor | Potent and selective inhibitors with activity in the single-digit μM range. acs.orgnih.gov |

There is no specific research available in the public domain that details the antihistaminic or tryptase inhibitory activities of this compound derivatives.

Considerations for Drug Discovery and Development

The 1,2,4-oxadiazole scaffold, including its 3-(chloromethyl) substituted derivatives, presents a valuable framework in the landscape of modern drug discovery. nih.govnih.gov Its inherent physicochemical properties and versatility as a bioisostere for amide and ester groups make it an attractive moiety for medicinal chemists. nih.govnih.govresearchgate.net The electron-deficient nature of the oxadiazole ring contributes to its metabolic stability, a desirable trait for developing robust drug candidates. mdpi.comresearchgate.net

Lead Compound Identification and Optimization

The process of identifying and optimizing lead compounds is a critical phase in the drug discovery pipeline, and derivatives of 1,2,4-oxadiazole have proven to be a fertile ground for this endeavor. danaher.com The 1,2,4-oxadiazole ring is considered a "privileged" scaffold due to its ability to interact with a wide range of biological targets, leading to diverse pharmacological activities. nih.govnih.gov

The identification of lead compounds often begins with screening libraries of compounds for activity against a specific biological target. The unique structural and electronic properties of 1,2,4-oxadiazole derivatives make them valuable components of such libraries. For instance, the introduction of a chloromethyl group at a specific position on the 1,2,4-oxadiazole ring can significantly influence the compound's biological activity. A study on nematicides found that introducing a chloromethyl group at the 5-position of the 1,2,4-oxadiazole ring resulted in excellent activity against Bursaphelenchus xylophilus. mdpi.com This highlights how specific substitutions on the oxadiazole core are crucial for lead identification.

Once a lead compound is identified, the optimization phase focuses on enhancing its potency, selectivity, and pharmacokinetic properties while minimizing toxicity. danaher.com Structure-activity relationship (SAR) studies are instrumental in this process. For 1,2,4-oxadiazole derivatives, SAR studies have revealed that modifications to the substituents on the ring can dramatically alter their biological effects. For example, in the development of anti-Alzheimer's agents, different substitutions on the 1,2,4-oxadiazole core led to compounds with potent and selective inhibitory activity against acetylcholinesterase (AChE) and monoamine oxidase-B (MAO-B). nih.govnih.gov

Computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) modeling play a significant role in guiding the optimization process. nih.govmdpi.com These in silico tools help predict how modifications to the 1,2,4-oxadiazole scaffold will affect its interaction with the target protein, allowing for a more rational design of new derivatives with improved properties. nih.gov

The 1,2,4-oxadiazole ring is often used as a bioisosteric replacement for ester and amide functionalities. This strategy is particularly useful for improving the metabolic stability of a lead compound, as the oxadiazole ring is generally more resistant to hydrolysis by esterases and amidases. nih.govnih.govlifechemicals.com

Preclinical Evaluation and Pharmacokinetic Profiles (e.g., ADMET)

Before a drug candidate can move into clinical trials, it must undergo rigorous preclinical evaluation to assess its safety and pharmacokinetic profile. This includes the evaluation of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. danaher.com

In silico and in vitro ADME studies are conducted early in the drug discovery process to predict the pharmacokinetic behavior of 1,2,4-oxadiazole derivatives. Computational tools can estimate properties like solubility, lipophilicity (logP), and potential for blood-brain barrier penetration. veterinaria.org For example, in a study of 1,2,4-oxadiazole derivatives as potential anti-Alzheimer's agents, in silico ADME predictions suggested that some compounds would have a high likelihood of crossing the blood-brain barrier, a critical requirement for drugs targeting the central nervous system. nih.gov

Experimental in vitro ADME assays provide more concrete data on the properties of these compounds. These assays can measure parameters such as metabolic stability in liver microsomes, plasma protein binding, and permeability across cell membranes. Studies on various 1,2,4-oxadiazole derivatives have demonstrated their potential for good oral absorption and bioavailability. mdpi.com

The metabolic stability of the 1,2,4-oxadiazole ring is a key advantage. mdpi.comresearchgate.net Its resistance to enzymatic degradation contributes to a more predictable pharmacokinetic profile and potentially a longer duration of action. The specific substituents on the 1,2,4-oxadiazole ring can influence its metabolic fate. Therefore, understanding the metabolic pathways of these derivatives is crucial for predicting potential drug-drug interactions and identifying any toxic metabolites.

Below is a table summarizing the predicted ADMET properties for a selection of 1,2,4-oxadiazole derivatives from a study on potential anti-Alzheimer's agents.

| Compound | Predicted Property | Value/Observation | Reference |

| 2b | ADME | Satisfactory | nih.gov |

| 4a | ADME | Satisfactory | nih.gov |

| 4a | Blood-Brain Barrier Penetration | Highest likelihood | nih.gov |

Clinical Translation of 1,2,4-Oxadiazole-Containing Drugs

The successful translation of a drug candidate from preclinical research to clinical use is the ultimate goal of drug discovery. Several drugs containing the 1,2,4-oxadiazole moiety have entered the market, and others are in various stages of clinical development, demonstrating the clinical viability of this scaffold. nih.govlifechemicals.com

One notable example is Ataluren (Translarna™) , which contains a 1,2,4-oxadiazole ring. researchgate.netlifechemicals.com Ataluren is used for the treatment of Duchenne muscular dystrophy resulting from a nonsense mutation. While not a direct derivative of this compound, its clinical success underscores the potential of the broader class of 1,2,4-oxadiazole-containing compounds.

Other 1,2,4-oxadiazole-based drug candidates are currently in investigational stages for various therapeutic areas. lifechemicals.com The diverse biological activities exhibited by this class of compounds, including anti-inflammatory, anticancer, and antiviral properties, suggest that more 1,2,4-oxadiazole-containing drugs will likely emerge from the clinical pipeline in the future. nih.govnih.gov

The journey from the laboratory to the clinic is long and challenging. However, the favorable physicochemical and pharmacokinetic properties of many 1,2,4-oxadiazole derivatives, coupled with their broad spectrum of biological activities, position them as promising candidates for the development of new and effective therapies for a range of diseases. nih.govnih.gov

The table below lists some commercial drugs that contain the 1,2,4-oxadiazole scaffold.

| Drug Name | Therapeutic Use |

| Oxolamine | Cough suppressant ijpsjournal.com |

| Irrigor | Vasodilator mdpi.com |

| Ataluren | Treatment of Duchenne muscular dystrophy researchgate.netlifechemicals.com |

Computational and Theoretical Studies on 3 Chloromethyl 1,2,4 Oxadiazole

Quantum Chemical Calculations and Density Functional Theory (DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in characterizing the electronic structure and energetic properties of 1,2,4-oxadiazole (B8745197) derivatives. These methods are foundational for predicting a molecule's behavior in chemical reactions and biological systems.

DFT calculations are frequently used to determine the stability and reactivity of molecules. By calculating parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can predict how a molecule will interact with other chemical species. scholarsresearchlibrary.commdpi.com A smaller HOMO-LUMO energy gap generally indicates higher reactivity. scholarsresearchlibrary.com For instance, in a study of 1,3,4-oxadiazole (B1194373) derivatives, DFT was used to identify the most chemically reactive and stable compounds within a series. mdpi.com The thermal and chemical resistance of the oxadiazole ring contributes to its metabolic stability in biological systems. mdpi.com

Other important parameters derived from DFT calculations include:

Global Hardness (η) and Softness (S): These properties provide insight into the resistance of a molecule to change its electron configuration.

Absolute Electronegativity (χ): This helps in understanding the electron-donating or -accepting capabilities of a molecule.

Electrophilicity Index (ω): This parameter quantifies the global electrophilic nature of a molecule. scholarsresearchlibrary.com

These calculations help in creating a comprehensive profile of the molecule's reactivity, which is crucial for designing new syntheses and predicting biological activity.

DFT has proven to be a powerful tool for elucidating the mechanisms of complex chemical reactions, including molecular rearrangements. nih.govnih.gov For instance, DFT studies on photoinduced rearrangements of 1,2,4-oxadiazoles have helped to understand the competitive reaction pathways. nih.gov These studies can rationalize the observed product selectivity by calculating the standard free energy of reactants, products, and proposed reaction intermediates. nih.gov In the case of thermal rearrangements, DFT can show that certain pathways, like the Boulton-Katritzky rearrangement, are more energetically favorable than others. nih.gov This predictive capability is invaluable for optimizing reaction conditions to favor the formation of desired products.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug discovery to understand how a ligand, such as 3-(chloromethyl)-1,2,4-oxadiazole, might interact with a biological target, typically a protein.

Molecular docking simulations provide detailed information about the interactions between a ligand and the amino acid residues in the active site of a protein. thaiscience.info These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. thaiscience.info The strength of these interactions is quantified by a docking score or binding energy, which estimates the binding affinity of the ligand for the protein. mdpi.comresearchgate.net For example, studies on 1,3,4-oxadiazole derivatives have used docking to identify compounds with high affinity for specific enzymes, such as factor Xa, a key protein in the blood coagulation cascade. nih.govresearchgate.net

| Compound Series | Target Protein | Key Findings |

| 1,3,4-Oxadiazole derivatives | Factor Xa (F-Xa) | Higher docking scores and better binding affinity than the control ligand, suggesting potential as anticoagulant agents. nih.govresearchgate.net |

| 1,2,4-Oxadiazole derivatives | Caspase-3 | Docking studies helped to explore the binding mode and suggest that activity could be increased by adding highly electronegative substitutions. mdpi.com |

| 1,3,4-Oxadiazole-chalcone hybrids | Anticancer targets | Identified key hydrogen bond interactions with residues like Asp33 and Lys147, indicating a potential mode of action. thaiscience.info |

Beyond just predicting binding modes, molecular docking is a crucial tool for identifying potential protein targets for a given compound. arabjchem.org By screening a compound against a library of protein structures, researchers can generate hypotheses about its mechanism of action. For instance, various 1,2,4-oxadiazole and 1,3,4-oxadiazole derivatives have been docked against a range of targets, including:

Caspase-3: An enzyme involved in apoptosis, making it a target for cancer therapy. mdpi.comarabjchem.org

VEGFR2 and EGFR: Tyrosine kinases that are important targets in cancer treatment. mdpi.com

Leishmania infantum CYP51: An essential enzyme in the Leishmania parasite, a target for anti-leishmanial drugs. mdpi.com

Histone Deacetylase (HDAC): A target for antifungal agents. nih.gov

These studies demonstrate the broad applicability of molecular docking in identifying new therapeutic opportunities for oxadiazole-containing compounds.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a dynamic view of ligand-protein interactions, complementing the static picture offered by molecular docking. mdpi.com By simulating the movements of atoms and molecules over time, MD can assess the stability of a ligand-protein complex in a more physiologically relevant environment. mdpi.commdpi.com

MD simulations are particularly useful for:

Confirming the stability of ligand-protein complexes: By analyzing the root-mean-square deviation (RMSD) of the complex over the simulation time, researchers can determine if the ligand remains stably bound in the active site. ajchem-a.com

Investigating conformational changes: MD can reveal how the protein and ligand adapt to each other upon binding, providing a more accurate representation of the binding event.

Refining binding affinity calculations: MD simulations can be used to calculate binding free energies, which are often more accurate than the scoring functions used in molecular docking.

For example, MD simulations have been used to confirm the stability of 1,2,4-oxadiazole derivatives bound to Leishmania infantum CYP51 and to study the interactions of 1,3,4-oxadiazole derivatives with acetylcholinesterase. mdpi.comnih.gov These simulations provide a higher level of confidence in the predictions made by molecular docking and are a critical step in the computational drug design process.

| Compound Series | Target Protein | Key Findings from MD Simulations |

| 1,2,4-Oxadiazole derivatives | Leishmania infantum CYP51 | Indicated a strong affinity of the lead compound for the enzyme. mdpi.com |

| Imidazolo-Triazole hydroxamic acid derivatives | HDAC2 | RMSD values showed that the designed molecules formed stable complexes with the receptor. ajchem-a.com |

| 1,3,4-Oxadiazole derivatives | Acetylcholinesterase | Confirmed the interactions and stability of the lead compound within the enzyme's active site. nih.gov |

| 4-(1,2,4-Oxadiazol-3-yl)-N-(4-phenoxyphenyl)benzamide derivatives | Histone Deacetylase (HDAC) | Revealed that the lead compound could bind effectively with the active site of the enzyme. nih.gov |

Protein-Ligand Complex Stability

The stability of a complex formed between a ligand, such as a 1,2,4-oxadiazole derivative, and its target protein is a critical factor in determining its potential efficacy. Molecular dynamics (MD) simulations are a key computational technique used to assess this stability. These simulations model the movement and interaction of atoms in the protein-ligand complex over time, providing insights into the durability of their binding.

Studies on related oxadiazole compounds have utilized MD simulations to evaluate the stability of protein-ligand complexes. For instance, the root mean square deviation (RMSD) of the complex is often analyzed. A stable RMSD value over the simulation period suggests that the ligand remains securely bound within the protein's active site. Conversely, significant fluctuations or a sharp increase in RMSD can indicate conformational changes or even the ligand's dissociation from the protein. physchemres.orgresearchgate.net In one study, a ligand experienced a sudden increase in RMSD after 20 nanoseconds, suggesting a significant conformational change, followed by a period of stabilization in a new conformation. physchemres.org

Furthermore, the analysis of protein-ligand contacts, including hydrogen bonds and hydrophobic interactions, throughout the simulation provides a detailed picture of the binding mode. physchemres.org The predominance of certain interactions, such as hydrophobic interactions with specific amino acid residues, can be crucial for maintaining the stability of the complex. physchemres.org

Conformational Analysis

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a molecule like this compound, understanding its preferred conformation is essential as it dictates how the molecule will interact with its biological target.

X-ray crystallography studies on related compounds, such as 4-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]pyridine, have revealed that intramolecular interactions, like C—H⋯N hydrogen bonds, play a significant role in establishing the molecular conformation. researchgate.net In this specific case, these interactions result in a coplanar arrangement of the oxadiazole and pyridine (B92270) rings. researchgate.net The planarity of the ring system can be a key determinant in how the molecule fits into the binding pocket of a protein.

The following table summarizes the key crystallographic data for a related compound, providing an example of the type of information obtained from such analyses.

| Parameter | Value |

| Empirical Formula | C8H6ClN3O |

| Crystal System | Monoclinic |

| Space Group | P2/c |

| a (Å) | 10.512 (2) |

| c (Å) | 7.2080 (14) |

| V (ų) | 868.1 (3) |

| Z | 4 |

| Temperature (K) | 293 |

| Data from a study on 4-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]pyridine. researchgate.net |

In Silico Prediction of Biological Activities

In silico methods are instrumental in the early stages of drug discovery for predicting the biological activities of a compound, thereby saving time and resources. These computational predictions help in prioritizing compounds for further experimental testing.

General in silico studies on oxadiazole derivatives have shown their potential as inhibitors of various enzymes and receptors. researchgate.netasianpubs.org For example, molecular docking, a common in silico technique, has been used to predict the binding modes and affinities of 1,3,4-oxadiazole derivatives with proteins like B-cell lymphoma 2 (BCL-2), a target in cancer therapy. asianpubs.org

Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties

The ADME properties of a drug candidate are crucial for its success. In silico tools can predict these properties based on the molecular structure of the compound.

For various 1,2,4-oxadiazole and 1,3,4-oxadiazole derivatives, ADME predictions have been performed using software like SwissADME. nih.govnih.govnih.gov These predictions often assess parameters against established guidelines like Lipinski's rule of five. nih.gov A study on oxazole-linked oxadiazole derivatives evaluated their drug-likeness and pharmacokinetic profiles through ADMET analysis. mdpi.com